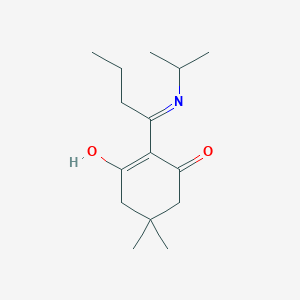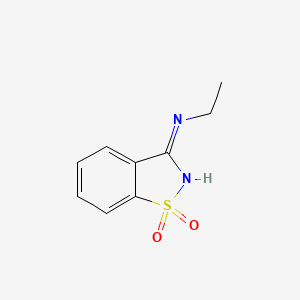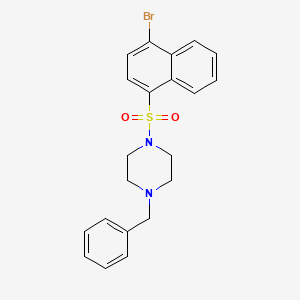
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one
Overview
Description
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one is a synthetic organic compound with a complex structure It features a cyclohexene ring with multiple substituents, including hydroxy, dimethyl, and carbonimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one typically involves the condensation of aromatic aldehydes with 1,3-cyclohexanediones. Various catalysts can be employed to facilitate this reaction, including:
4 Å molecular sieves: These are used as a cheap, readily available, and reusable catalyst.
l-histidine in ionic liquid: This method offers high yields and mild reaction conditions.
Silica-diphenic acid: Another effective catalyst for this synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned catalysts. The process typically includes:
Mixing the reactants: Aromatic aldehydes and 1,3-cyclohexanediones in the presence of a catalyst.
Reaction conditions: Maintaining the reaction mixture at an optimal temperature and pressure to ensure high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and carbonimidoyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2′-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one): Shares a similar core structure but differs in the substituents.
2,2′-(phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Another related compound with phenylmethylene substituents.
Uniqueness
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of hydroxy, dimethyl, and carbonimidoyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(N-propan-2-yl-C-propylcarbonimidoyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-7-11(16-10(2)3)14-12(17)8-15(4,5)9-13(14)18/h10,17H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXVXEJZHCPESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC(C)C)C1=C(CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3722539.png)
![(2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3722540.png)
![2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B3722545.png)
![2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3722555.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3722566.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3722593.png)
![5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3722601.png)
![4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B3722606.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722613.png)
![6-bromo-3-[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B3722614.png)
![2-({[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B3722616.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3722628.png)

